molecular formula C24H23FN4O3 B2920291 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide CAS No. 1206986-41-5

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2920291
CAS No.: 1206986-41-5
M. Wt: 434.471
InChI Key: SHNPWOFATBMOSM-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a cyano group at position 3 and a fluorine atom at position 4. The piperidine-4-carboxamide moiety is linked to a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. The fluorine atom may enhance metabolic stability, while the cyano group could contribute to binding affinity via dipole interactions .

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-31-21-6-4-18(12-22(21)32-2)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNPWOFATBMOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

Fluoro vs. Ethoxy Substitution
  • Target Compound : 6-Fluoro substitution (electron-withdrawing) may improve metabolic stability and membrane permeability compared to bulkier alkoxy groups.
Cyano Group Positioning

The 3-cyano group is conserved across analogues (e.g., ), suggesting its critical role in maintaining structural rigidity or participating in target interactions.

Modifications to the Piperidine Carboxamide Moiety

Aryl Group Variations
  • Target Compound : The 3,4-dimethoxyphenyl group provides electron-rich aromaticity, which may enhance π-π stacking with aromatic residues in target proteins.
  • N-Phenyl Analogue (): The absence of methoxy groups reduces electron density, likely diminishing interactions with polar binding sites.
Amine Side Chain Modifications
  • N-(Diethylaminobutyl) Derivative (): A diethylamino-butyl chain introduces basicity and flexibility, which may enhance solubility but reduce target specificity.

Hypothetical Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Fluorine and cyano substituents (Target, ) may enhance binding to electrophilic regions of targets (e.g., kinase ATP pockets).
  • Aromatic Substituents : 3,4-Dimethoxyphenyl (Target) vs. trifluoromethoxyphenyl () could differentially modulate interactions with hydrophobic vs. polar residues.
  • Side Chain Flexibility : Bulky groups (e.g., dimethylpiperidinyl in ) may restrict conformational freedom, improving selectivity but reducing solubility.

Notes

Data Limitations : Biological activity data (e.g., IC50, binding assays) are absent in the provided evidence; comparisons rely on structural and synthetic metrics.

Synthetic Challenges: The target compound’s fluoro and cyano groups may require specialized reagents (e.g., fluorinating agents, cyanide sources), increasing synthesis complexity.

Potential Applications: The conserved piperidine-4-carboxamide scaffold suggests relevance in CNS drug development, where such moieties often enhance blood-brain barrier penetration .

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